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Anionic peptide SAAP

Cat. No.: B1578422
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Description

Historical Context and Discovery of Anionic Peptide SAAP Variants

The discovery of anionic peptides has broadened the understanding of innate immunity, revealing that a positive net charge is not an absolute requirement for antimicrobial activity.

The first anionic antimicrobial peptide to be identified was the ovine pulmonary surfactant-associated anion peptide, now known as SAAP. creative-peptides.comnih.govmdpi.com This peptide was found to have antimicrobial activity against the ovine pathogen Mannheimia haemolytica. creative-peptides.comnih.govmdpi.comtandfonline.com A key finding was that SAAP's bactericidal action is dependent on the presence of zinc ions. creative-peptides.commdpi.comtandfonline.com The peptide is notably rich in aspartate residues, containing a sequence of 5-7 of these acidic amino acids. creative-peptides.comnih.govmdpi.comtandfonline.comjabonline.in Its discovery established a new paradigm, demonstrating that negatively charged peptides could contribute to host defense. nih.gov The antimicrobial effect of the surfactant solution containing SAAP was markedly diminished by the addition of NaCl and EDTA, but this activity was restored upon the reintroduction of zinc. creative-peptides.comexplorationpub.com

Expanding beyond antimicrobial functions, researchers have developed anionic peptides capable of traversing cell membranes. A significant breakthrough in this area was the design, synthesis, and characterization of SAP(E), reported as the first anionic cell-penetrating peptide (CPP). nih.gov Unlike the vast majority of CPPs, which are positively charged, SAP(E) demonstrates efficient internalization into various cell lines with low toxicity, all while possessing a net negative charge. nih.gov This discovery opened new avenues for using anionic peptides as vectors for intracellular delivery. nih.gov

Antimicrobial peptides are broadly categorized based on properties like charge, structure, and amino acid composition. nih.gov The most dominant class consists of cationic peptides, which constitute about 88% of known AMPs. nih.gov Anionic peptides, along with neutral peptides, represent a much smaller fraction, each accounting for approximately 6% of the total. nih.gov The classification of AMPs can be summarized as follows:

Classification Basis Categories Examples / Description
Net Charge Cationic, Anionic, NeutralMost AMPs are cationic (+2 to +9). Anionic AMPs have a net charge of -1 to -8. nih.govexplorationpub.comexplorationpub.com
Structure α-helical, β-sheet, Looped, ExtendedAnionic peptides can adopt various structures, including α-helices (e.g., Maximin H5) and cyclic cystine knots. researchgate.netcreative-peptides.comexplorationpub.com
Amino Acid Composition Rich in specific residuesAnionic peptides are characterized by a high content of Aspartic Acid and Glutamic Acid. frontiersin.orgnih.gov Other peptides can be rich in Proline, Tryptophan, etc. nih.gov
Source Bacterial, Fungal, Plant, AnimalAnionic peptides have been isolated from diverse sources, including amphibians (Maximin H5) and mammals (SAAP, Dermcidin). proteopedia.orgbachem.com

Anionic peptides are often fragments derived from the proteolysis of larger proteins, though some are directly encoded by genes. explorationpub.comresearchgate.net

Emergence of Anionic Cell-Penetrating Peptides (e.g., SAP(E))

Structural Characteristics and Chemical Composition of Anionic Peptides

The defining chemical feature of anionic peptides is their high proportion of acidic amino acid residues, namely Aspartate (Asp) and Glutamate (Glu). frontiersin.orgnih.gov These amino acids contain a carboxylic acid group in their side chains, which is the source of their acidic nature. jpt.comnih.govbenthamscience.com The ovine SAAP is a prime example, with a core region consisting of a homopolymeric sequence of aspartate residues. creative-peptides.com This enrichment in negatively charged residues is fundamental to their classification and function. frontiersin.orgproteopedia.org

Peptide Name Source Key Amino Acid Composition Reference
SAAP Ovine Pulmonary SurfactantRich in Aspartate (contains 5-7 Asp residues) creative-peptides.commdpi.comtandfonline.com
Maximin H5 AmphibianAnionic α-helical peptide explorationpub.comproteopedia.org
Dermcidin Human Sweat GlandsAspartic acid-rich nih.govbachem.com
Peptide B / Enkelytin Bovine Chromaffin CellsDerived from pro-enkephalin creative-peptides.combioinformatics.org

Conformational Features (e.g., α-Helical Structures, Cyclic Cysteine Knots)

The biological activity of anionic peptides, including the SAAP family, is intrinsically linked to their three-dimensional structures. These peptides adopt various conformations that are essential for their interaction with microbial membranes. nih.gov

α-Helical Structures: A common secondary structure adopted by many antimicrobial peptides is the α-helix. mdpi.comresearchgate.net In an aqueous environment, these peptides may be disordered, but they can fold into an α-helical conformation upon interacting with microbial membranes or membrane-mimicking environments like trifluoroethanol or SDS micelles. mdpi.comexplorationpub.com This amphiphilic structure, with distinct hydrophobic and hydrophilic faces, is crucial for membrane interaction and subsequent disruption. nih.govmdpi.com For instance, the anionic AMP maximin H5, found in amphibians, forms an α-helical structure where the amidated C-terminus forms a hydrogen bond with the N-terminal portion, which is vital for maintaining its tilted α-helix shape. creative-peptides.comexplorationpub.comexplorationpub.com While SAAP-148 is derived from the α-helical LL-37, it does not possess a well-defined α-helical structure itself. mdpi.comnih.gov The stability of α-helical structures can be influenced by factors such as pH and the amidation of the C- and N-terminal regions. mdpi.com

Cyclic Cysteine Knots: Another significant structural motif found in some anionic peptides is the cyclic cysteine knot. mdpi.comexplorationpub.comresearchgate.net This structure is characterized by the presence of multiple cysteine residues that form intramolecular disulfide bonds. explorationpub.com These disulfide bonds are critical for the structural stability and biological activity of the peptides. explorationpub.comnih.gov The arrangement of these bonds creates a knotted and highly stable core. For example, α-defensins form a cyclic structure through the pairing of cysteine residues with disulfide bonds near the amino terminus. explorationpub.comnih.gov The substitution of these cysteine residues can lead to the inactivation of the peptide. explorationpub.com This structural feature is more commonly associated with defensins, which are a large family of antimicrobial peptides. explorationpub.comnih.gov

The conformational flexibility and the adoption of specific secondary structures like α-helices and cyclic cysteine knots are fundamental to the mechanism of action of anionic peptides, enabling them to effectively target and disrupt microbial membranes.

Properties

bioactivity

Antibacterial

sequence

DDDDDD

Origin of Product

United States

Molecular Mechanisms of Anionic Peptide Saap Action

Interaction with Biological Membranes

The primary mode of action for SAAP-148 involves a direct assault on the bacterial cell membrane. This interaction is a multi-step process governed by electrostatic forces, conformational changes, and the peptide-to-lipid ratio, ultimately leading to membrane permeabilization and cell death.

Electrostatic Interactions with Anionic Components of Microbial Membranes

The initial contact between SAAP-148 and a bacterial cell is predominantly driven by electrostatic interactions. mdpi.commdpi.com Bacterial membranes are rich in negatively charged (anionic) phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which serve as a strong attractant for the highly cationic SAAP-148. uu.nlmdpi.comnih.gov SAAP-148 possesses a significant positive charge, which facilitates its binding to these anionic components of the microbial membrane. mdpi.comnih.gov

Molecular dynamics simulations have revealed that SAAP-148 approaches the bacterial membrane by forming salt bridges between its lysine (B10760008) and arginine residues and the phosphate (B84403) groups of the lipids. nih.govsemanticscholar.orgnih.gov This initial electrostatic binding is a crucial step, enhancing the peptide's selectivity for bacterial membranes over the largely neutral membranes of mammalian cells. mdpi.comnih.gov Studies have shown that SAAP-148 has a high affinity for negatively charged lipids and interacts minimally with neutral lipids. uu.nl This charge-based targeting is a key factor in its antimicrobial specificity.

Conformational Changes Upon Membrane Binding

Upon encountering a bacterial membrane, SAAP-148 undergoes a significant conformational change. In an aqueous environment, the peptide is partially unstructured. semanticscholar.orgnih.govnih.gov However, upon interaction with membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles or phospholipid vesicles, it adopts a more ordered α-helical structure. semanticscholar.orgnih.gov This transition to a helical conformation is stabilized by the membrane environment and is critical for its subsequent disruptive activity. nih.govnih.gov The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, is thought to facilitate its insertion into the lipid bilayer. mdpi.com

Membrane Permeabilization and Disruption Mechanisms (e.g., Membrane Dissolution, Pore Formation)

Following binding and conformational changes, SAAP-148 proceeds to permeabilize and disrupt the bacterial membrane. mdpi.commdpi.com While the precise mechanism is still under investigation, evidence suggests a "carpet-like" model rather than the formation of well-defined pores. nih.govnih.gov In this model, the peptide accumulates on the membrane surface, and once a threshold concentration is reached, it causes a detergent-like effect, leading to membrane dissolution and the formation of transient, micro-sized pores. nih.gov

This disruption leads to an increase in membrane permeability, causing the leakage of cellular contents and a breakdown of the ion balance. mdpi.com Studies have shown that SAAP-148 can induce significant membrane damage, leading to the depolarization of the cytoplasmic membrane. mdpi.commdpi.com This depolarization is a critical step in its bactericidal activity. mdpi.com The peptide has been observed to perturb the lipid chain packing of the membrane, contributing to its destabilization. mdpi.com

Membrane Disruption MechanismDescriptionSupporting Evidence
Carpet-like Model Peptides accumulate on the membrane surface, leading to membrane dissolution and transient pore formation at high concentrations. nih.govMolecular dynamics simulations and NMR studies suggest a surface-acting mechanism rather than discrete pore formation. nih.govnih.gov
Membrane Depolarization Disruption of the membrane potential, a crucial element for bacterial viability. mdpi.comObserved in various bacterial strains upon treatment with SAAP-148. mdpi.commdpi.com
Lipid Packing Perturbation Disordering of the lipid acyl chains within the membrane bilayer. mdpi.comDemonstrated in model membranes mimicking bacterial compositions. mdpi.com

Influence of Peptide-Lipid Ratio on Membrane Interaction

The ratio of peptide to lipid molecules is a critical determinant of the mechanism and extent of membrane disruption. nih.gov At low peptide-to-lipid ratios, the peptide may insert into the membrane and cause localized perturbations without catastrophic failure. nih.gov However, as the peptide concentration increases, covering the membrane surface, the disruptive effects become more pronounced, leading to significant leakage and membrane dissolution. nih.gov

Studies have shown that at high peptide-to-lipid ratios, SAAP-148 can cause complete membrane disruption in vesicles composed solely of anionic lipids. mdpi.com The presence of other lipids, such as phosphatidylethanolamine (B1630911) (PE), can modulate this effect, but the fundamental dependence on the peptide-to-lipid ratio remains. nih.govmdpi.com

Intracellular Targets and Biochemical Pathways

While the primary target of SAAP-148 is the cell membrane, there is emerging evidence that it may also have intracellular targets.

Inhibition of Intracellular Processes (e.g., DNA Synthesis, Protein Synthesis)

While many antimicrobial peptides (AMPs) function by disrupting the bacterial cell membrane, evidence suggests that Surfactant-Associated Anionic Peptides (SAAPs) also exert their effects by acting on internal cellular targets. The precise intracellular mechanism of SAAP is not fully elucidated, but ultrastructural studies have shown that bacteria like P. haemolytica, when treated with the SAAP H-DDDDDD-OH, exhibit flocculated or disorganized intracellular constituents within 30 minutes. researchgate.netpnas.org This indicates a potent disruption of the normal cytoplasmic arrangement, pointing toward an internal mode of action that occurs without necessarily lysing the cell membrane. researchgate.net

Role of Metal Ions in Anionic Peptide Activity

Zinc Ion Dependence for Antimicrobial Activity (e.g., Ovine SAAP)

The antimicrobial function of ovine SAAP is critically dependent on the presence of zinc ions (Zn²⁺). creative-peptides.comexplorationpub.com These anionic peptides, which are rich in aspartate residues, show potent bactericidal effects against pathogens like Mannheimia haemolytica specifically when zinc is available. mdpi.comcreative-peptides.comnih.govresearchgate.net In laboratory settings, the bactericidal activity of SAAPs is pronounced in solutions containing zinc chloride (ZnCl₂). researchgate.netpnas.org Conversely, when a metal ion chelator such as EDTA is introduced, the antimicrobial activity is largely inhibited. creative-peptides.comresearchgate.netmedycynawet.edu.pl This activity can be fully restored upon the reintroduction of zinc to the solution, demonstrating a direct and essential role for the metal ion. creative-peptides.comresearchgate.netmedycynawet.edu.pl The antimicrobial efficacy of SAAP is tied to the number of aspartate residues, with inhibitory capacity increasing with the length of the aspartate homopolymeric region in the presence of zinc. researchgate.netcreative-peptides.com

Table 1: Influence of Zinc on the Antimicrobial Activity of SAAP (H-DDDDDD-OH) Against P. haemolytica

Condition Minimal Bactericidal Concentration (MBC₅₀) Outcome Source
Zinc Saline Solution (0.14 M NaCl, 10 µM ZnCl₂) 0.01-0.06 mM Potent Bactericidal Activity researchgate.net

Charge Neutralization and Salt Bridge Formation

The necessity of zinc for SAAP activity is rooted in overcoming electrostatic repulsion. creative-peptides.comnih.govresearchgate.net Bacterial membranes are typically negatively charged, as are anionic peptides like SAAP. rsc.org This would naturally lead to repulsion, preventing the peptide from interacting with the bacterial cell. Zinc ions act as a bridge, mediating this interaction. creative-peptides.comnih.govresearchgate.net The divalent zinc cation (Zn²⁺) is believed to form a salt bridge between the negatively charged carboxylate groups of the peptide's aspartate residues and the negatively charged components of the microbial membrane, such as phospholipids. researchgate.netrsc.org

This complexation does more than just neutralize charge; it also induces a critical structural change in the peptide. In the absence of zinc, SAAP exists in a less organized state. The binding of zinc ions forces the peptide into a more compact and thermally stable structure. nih.govresearchgate.net This structural organization is essential for its biological activity, enabling it to interact effectively with and disrupt the target cell. nih.gov

Table 2: Effect of Zinc Ions on the Structure of an Anionic Peptide (GAD5)

Condition Observation Implication Source
GAD5 Peptide Alone Forms fibrillar structures. Less organized, less active state. nih.gov

Mechanisms of Zinc Ion Absorption Constriction by Anionic AMPs

While the primary mechanism for ovine SAAP involves using zinc as a necessary cofactor, another theorized mode of action for some anionic AMPs involves interfering with the pathogen's ability to acquire essential metal ions, a strategy related to nutritional immunity. nih.gov In this proposed mechanism, peptides could act by constricting the ability of bacteria to absorb zinc ions from their environment. nih.gov This would lead to zinc starvation within the pathogen, disrupting the function of numerous zinc-dependent enzymes and processes crucial for bacterial survival.

However, for ovine SAAP, the predominant and well-documented mechanism is one of zinc dependence, where the peptide and metal ion work together to form an active bactericidal complex. researchgate.netcreative-peptides.comexplorationpub.com The model of constricting zinc absorption appears to be an alternative strategy employed by different types of antimicrobial peptides rather than the established mechanism for the aspartate-rich SAAPs isolated from ovine pulmonary surfactant.

Research Methodologies for Anionic Peptide Saap Investigation

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational changes of SAAP in various environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. For SAAP-148, a derivative of the human cathelicidin (B612621) LL-37, CD spectra have been recorded to understand its folding characteristics. nih.gov In aqueous solutions such as Tris or phosphate (B84403) buffers, SAAP-148 at low concentrations (e.g., 50 µM) typically exhibits a random coil conformation, characterized by a single minimum around 200 nm. nih.gov This indicates that the peptide is largely unstructured in a simple aqueous environment.

However, the conformation of many antimicrobial peptides, including SAAP, is highly dependent on their surroundings. mdpi.com The presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, can induce a more ordered secondary structure. mdpi.comnih.gov For instance, in the presence of anionic SDS micelles, SAAP-148 is predicted to adopt an alpha-helical conformation. nih.gov This induced folding is a common feature of amphipathic peptides that interact with membranes. mdpi.com

ConditionPredominant Secondary StructureReference
Aqueous Buffer (low concentration)Random Coil nih.gov
Anionic Micelles (e.g., SDS)Alpha-Helix nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides and their interactions with other molecules. Both liquid-state and solid-state NMR techniques have been instrumental in characterizing SAAP. mdpi.comnih.gov

Liquid-state NMR studies have been employed to investigate the structure of SAAP-148 in membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles. nih.govmdpi.comnih.gov In these micelles, SAAP-148 stabilizes its helical conformation, with a well-defined α-helix forming from amino acid 6 to 19. nih.govmdpi.com The interaction with DPC micelles provides a more realistic model of a membrane environment compared to aqueous solutions, revealing the peptide's structure upon membrane binding. mdpi.comresearchgate.net

Paramagnetic relaxation enhancement experiments within these micelle systems have helped to define the orientation of the SAAP-148 helix. mdpi.comnih.gov These studies suggest that the N-terminus of the peptide may be inserted more deeply into the micelle. mdpi.com Furthermore, the interaction is characterized by the apolar face of the amphipathic helix orienting towards the micelle's core, while charged residues like lysine (B10760008) and arginine are less affected, indicating their exposure to the solvent. mdpi.com

To study SAAP-148 in a more biologically relevant context, solid-state NMR (ssNMR) is utilized with phospholipid bilayers, which better mimic bacterial membranes. mdpi.comlibretexts.orgnih.govmdpi.com These studies often use uniaxially oriented bilayers composed of phosphatidylethanolamine (B1630911) (POPE) and phosphatidylglycerol (POPG), lipids commonly found in bacterial membranes. mdpi.com

By selectively labeling the peptide with isotopes such as ¹⁵N, ssNMR can determine the orientation of the peptide within the membrane. mdpi.com For SAAP-148, ¹⁵N chemical shift anisotropy measurements have been used to determine the pitch and tilt angles of the helix with respect to the membrane normal. mdpi.comnih.gov Results from ssNMR have shown that the SAAP-148 helix orients with its axis nearly perpendicular to the membrane surface normal, suggesting a "carpet-like" mechanism of action rather than the formation of well-defined pores. mdpi.comnih.gov Additionally, ²H solid-state NMR of deuterated phospholipids (B1166683) has been used to investigate the effect of SAAP-148 on the order and dynamics of the lipid acyl chains. mdpi.com

NMR TechniqueSample EnvironmentKey FindingsReference
Liquid-State NMRDPC MicellesStabilized α-helical conformation (residues 6-19); N-terminus deeper in micelle. nih.govmdpi.com
Solid-State NMRPOPE/POPG BilayersHelix axis oriented nearly perpendicular to the membrane normal; supports a carpet-like mechanism. mdpi.comnih.gov
Liquid-State NMR Studies on Peptide Structure and Micelle Interactions

Biophysical Approaches for Membrane Interaction Studies

Biophysical assays are critical for understanding the functional consequences of the interaction between SAAP and membranes, particularly its ability to disrupt membrane integrity.

Leakage Assays (e.g., Carboxyfluorescein Leakage)

Leakage assays are a common method to quantify the membrane-permeabilizing activity of antimicrobial peptides. uu.nlmdpi.com The carboxyfluorescein (CF) leakage assay is a well-established technique for this purpose. uu.nlnih.gov In this assay, large unilamellar vesicles (LUVs) are prepared with a high, self-quenching concentration of CF encapsulated within them. uu.nlnih.gov

When a membrane-disrupting agent like an antimicrobial peptide is added, it can create pores or defects in the vesicle membrane, causing the CF to leak out into the surrounding buffer. nih.gov This dilution of CF leads to a significant increase in its fluorescence, which can be monitored over time to quantify the extent and rate of membrane permeabilization. nih.gov

Vesicle CompositionSAAP-148 Permeabilization EffectReference
DOPG (anionic)Permeabilizes uu.nl
DOPC (zwitterionic)Permeabilizes uu.nl
Cardiolipin (B10847521) (anionic)Minor perturbation uu.nl

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique utilized to determine the thermodynamic parameters of binding interactions in solution. beilstein-journals.org This method has been instrumental in characterizing the binding affinity of SAAP-148 with various model membranes.

Detailed Research Findings:

ITC experiments have demonstrated that SAAP-148 exhibits a higher affinity for anionic lipid vesicles compared to zwitterionic ones. uu.nl This suggests that electrostatic interactions play a crucial role in the initial association of the peptide with bacterial membranes, which are rich in anionic phospholipids. uu.nl

Studies using ITC have shown that SAAP-148 binds to different types of anionic lipids, indicating a degree of aspecificity in its interactions with negatively charged membranes. uu.nl For instance, strong binding has been observed with both the bacterial anionic lipid 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and the plant-derived anionic lipid sulfoquinovosyl diacylglycerol (SQDG). uu.nl Interestingly, the affinity for singly charged lipids appears to be about ten times higher than for doubly charged lipids like cardiolipin. uu.nl

Furthermore, ITC has been employed to investigate the binding of SAAP peptides with metal ions. For example, SAAP2, SAAP3, and SAAP6 have been shown to bind Zn(II) with similar micromolar affinities in a process that is entropically driven. nih.govresearchgate.net

Interactive Data Table: Dissociation Constants (KD) of SAAP-148 with Various Lipid Vesicles

Lipid Vesicle CompositionDissociation Constant (KD) [M]
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)3.63 x 10-6
Cardiolipin (CL)-
Sulfoquinovosyl diacylglycerol (SQDG)3.63 x 10-6
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Weak binding

Data sourced from ITC experiments. uu.nl

Membrane Permeabilization Assays

To understand the functional consequences of SAAP-148 binding to membranes, researchers employ membrane permeabilization assays. These assays directly measure the peptide's ability to disrupt the integrity of lipid bilayers, a key aspect of its antimicrobial mechanism.

Detailed Research Findings:

Carboxyfluorescein leakage assays have revealed that SAAP-148 can permeabilize both anionic DOPG and zwitterionic DOPC membranes. uu.nl This finding was somewhat unexpected, as it suggests that while binding affinity is influenced by charge, the subsequent membrane disruption is not solely dependent on it. uu.nl In contrast, SAAP-148 shows only a minor perturbation effect on membranes containing the anionic lipid cardiolipin. uu.nl

Other studies have utilized the release of the fluorescent marker ANTS/DPX from palmitoyl-oleoyl-PG (POPG) vesicles to quantify membrane permeabilization. These experiments showed that SAAP-148 induced 50% leakage at a concentration of 0.5 µM and complete permeabilization at 2 µM. uva.nl Furthermore, flow cytometry analysis using the membrane-impermeable dye propidium (B1200493) iodide (PI) has confirmed that SAAP-148 rapidly permeabilizes the membranes of live bacteria such as S. aureus and A. baumannii in a time-dependent manner. uva.nlmdpi.com At a concentration of ≥0.8 μM, over 90% of S. aureus cells were permeabilized within 60 seconds. uva.nl

Microscopic and Imaging Techniques

Confocal Laser Scanning Microscopy for Localization Studies

Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that allows for the visualization of fluorescently labeled molecules within three-dimensional structures, such as cells and tissues. evidentscientific.com This methodology has been crucial for determining the localization of SAAP-148 in various biological contexts.

Detailed Research Findings:

CLSM studies using fluorescein (B123965) isothiocyanate (FITC)-labeled SAAP-148 have been conducted on human skin equivalents (HSEs) and primary bronchial epithelial cells (PBECs). nih.govoup.com In HSEs, FITC-SAAP-148 was observed as a fluorescent haze on the surface and within the cells, with some localization coincident with cell nuclei. nih.gov In contrast, in PBECs, the presence of FITC-SAAP-148 was less evident, with only marginal peptide puncta formation observed within the cells. nih.gov This differential localization correlates with the distinct activity of the peptide in these different tissue models. nih.govoup.com

When investigating SAAP-148 nanoparticles (NPs), CLSM revealed their presence on the top layers of skin models, in close proximity to antimicrobial-resistant S. aureus. mdpi.comresearchgate.net The peptide in solution appeared to associate more readily with keratinocytes compared to the slow-releasing NPs. mdpi.com

Computational and In Silico Modeling

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations provide an atomistic-level view of the dynamic interactions between peptides and lipid membranes, complementing experimental findings. dntb.gov.uanih.gov

Detailed Research Findings:

MD simulations have shown that SAAP-148 approaches bacterial membranes, which are rich in anionic lipids like POPE/POPG, by forming salt bridges between its lysine and arginine residues and the phosphate groups of the lipids. nih.gov In contrast, its interaction with mammalian model membranes containing zwitterionic POPC and cholesterol is minimal. nih.gov These simulations support the "carpet model," where the peptide accumulates on the membrane surface, leading to the formation of transient pores at high peptide-to-lipid ratios. nih.gov The simulations reveal that the amphipathic nature of SAAP-148, with its high cationic charge and hydrophobicity, facilitates its intercalation among the lipid headgroups. nih.govresearchgate.net

Protein Folding Prediction Algorithms (e.g., AlphaFold 3)

Detailed Research Findings:

While specific studies detailing the use of AlphaFold 3 for the anionic peptide SAAP are still emerging, the capabilities of this technology are highly relevant. AlphaFold, in its various iterations, has been instrumental in predicting protein structures with high accuracy, which is crucial for understanding function. 4sonline.orgebi.ac.uk For a peptide like SAAP-148, AlphaFold 3 could predict its helical structure and how this conformation facilitates its interaction with bacterial membranes. By predicting the structure of SAAP-148 in complex with lipid molecules, researchers could gain unprecedented insights into the specific residues that are critical for binding and membrane disruption. This predictive power can guide the rational design of new peptide analogs with enhanced antimicrobial properties. researchgate.net

Design and Analog Generation using Computational Tools (e.g., HeliQuest)

The rational design and optimization of antimicrobial peptides (AMPs) like SAAP-148 are greatly facilitated by computational tools. nih.gov HeliQuest, an online web server, is a prime example of such a tool used to predict and analyze the physicochemical properties of helical peptides. nih.govcnrs.fr This platform allows researchers to generate helical wheel projections, which visually represent the spatial distribution of hydrophobic and hydrophilic amino acid residues along a helical peptide sequence. researchgate.net

For instance, a "Lys-scan" approach was utilized to create a series of SAAP-148 analogs to explore how the positioning of positively charged lysine residues affects the peptide's biophysical characteristics and biological functions. mdpi.comnih.gov This systematic substitution and subsequent analysis of the analogs' properties, aided by tools like HeliQuest, provide valuable insights for optimizing AMPs for therapeutic applications. nih.gov The goal is often to strike a balance between hydrophobicity and charge to maximize bacterial membrane disruption while minimizing damage to host cells. mdpi.com

Functional Assays in Preclinical Models

Determining the bactericidal potency of SAAP-148 is a fundamental step in its evaluation. A common method involves incubating a known concentration of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), with varying concentrations of the peptide. nih.gov The number of viable bacteria is then determined after a specific incubation period, typically by plating serial dilutions and counting the resulting colony-forming units (CFU). nih.gov

The bactericidal activity is often expressed as the lethal concentration (LC), for instance, the LC99.9, which represents the lowest peptide concentration required to kill 99.9% of the bacteria within a defined timeframe, such as two hours. uva.nlnih.gov Time-kill assays are also performed, where bacteria are exposed to a fixed concentration of the peptide, and samples are taken at different time points to measure the rate of bacterial killing. uva.nl These assays are crucial for understanding the dose-dependent and time-dependent killing kinetics of SAAP-148 against various bacterial strains. uva.nlnih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The efficacy of SAAP-148 against biofilms is therefore a critical area of investigation. In vitro assays are conducted to assess both the prevention of biofilm formation and the eradication of established biofilms. researchgate.net

To evaluate the prevention of biofilm formation, bacteria are cultured in the presence of varying concentrations of SAAP-148 in a medium that supports biofilm growth. uva.nl After a 24-hour incubation period, the biofilm mass can be quantified using methods like crystal violet staining. uva.nlresearchgate.net Studies have shown that SAAP-148 can dose-dependently inhibit the formation of biofilms by bacteria such as S. aureus and Acinetobacter baumannii. uva.nl

For the eradication of established biofilms, biofilms are first allowed to form over a 24-hour period. researchgate.net They are then exposed to different concentrations of SAAP-148 for a set duration, after which the number of viable bacteria within the biofilm is determined. researchgate.net Research has demonstrated that SAAP-148 can effectively kill bacteria within established biofilms. uva.nlresearchgate.net For example, a concentration of 12.8 μM of SAAP-148 was able to eradicate 99.9% of biofilm-encased A. baumannii. uva.nl

Ex vivo models, such as wounded human skin, are also employed to assess the anti-biofilm activity of SAAP-148 in a more clinically relevant setting. nih.govresearchgate.net These models can be infected with bacteria to form biofilms and then treated with formulations containing SAAP-148. researchgate.net Such studies have shown that a single treatment with a SAAP-148 ointment can completely eradicate established, biofilm-associated infections from wounded ex vivo human skin. nih.govresearchgate.net

The effectiveness of an antimicrobial peptide in a real-world clinical setting can be significantly influenced by the biological environment. Therefore, it is crucial to assess the bioavailability and activity of SAAP-148 in complex biological matrices like human plasma and eschar extract (a substance found in burn wounds). nih.govresearchgate.net

To investigate this, in vitro killing assays are performed where bacteria are exposed to SAAP-148 in the presence of these biological fluids. nih.gov For example, the bactericidal efficacy of SAAP-148 against MRSA has been tested in 50% (v/v) human plasma or eschar extract. nih.govresearchgate.net Results have consistently shown that significantly higher concentrations of SAAP-148 are required to achieve the same level of bacterial killing in these protein-rich environments compared to a simple buffer solution like PBS. nih.govresearchgate.net This reduced efficacy is thought to be due to the binding of the peptide to proteins within the plasma or eschar, which reduces its availability to interact with bacteria. researchgate.net Studies have indicated that more than 20-fold higher doses of SAAP-148 were needed in plasma or eschar extract to achieve a 2-log reduction in MRSA compared to PBS. nih.gov

Beyond its direct bactericidal action, the immunomodulatory properties of SAAP-148 are also a key area of research. This includes its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. nih.gov

The anti-LPS activity of SAAP-148 and its analogs is assessed to understand their potential to mitigate the harmful inflammatory effects of bacterial infections. mdpi.comnih.gov The positioning of positively charged residues within the peptide sequence has been shown to influence its anti-LPS activity. nih.gov The ability of these peptides to bind to LPS can prevent its interaction with host immune cells, thereby dampening the inflammatory cascade. mdpi.com This dual action of killing bacteria and neutralizing their inflammatory components makes SAAP-148 a particularly promising therapeutic candidate. mdpi.com

The mechanism by which SAAP-148 interacts with and penetrates bacterial cells is fundamental to its antimicrobial action. While SAAP-148 is an anionic peptide, the principles of cellular internalization are often studied in the broader context of cell-penetrating peptides (CPPs). explorationpub.com

Generally, the initial interaction of many AMPs with bacterial membranes is electrostatic, driven by the attraction between the positively charged peptide and the negatively charged bacterial surface. frontiersin.org However, the mechanisms for anionic peptides are less straightforward. researchgate.net Studies on CPPs reveal various internalization pathways, including direct translocation across the cell membrane and energy-dependent endocytosis. mdpi.comnih.gov The specific pathway can depend on factors like peptide concentration and the composition of the cell membrane. nih.gov

For SAAP-148, it is understood that it causes permeabilization of the bacterial membrane, leading to cell death. nih.gov While detailed translocation studies specifically for SAAP-148 are part of ongoing research, the broader knowledge of CPPs provides a framework for investigating how it crosses the bacterial cell envelope to exert its effects. Understanding these mechanisms is crucial for designing more effective and selective antimicrobial peptides.

Synthetic Strategies and Peptide Engineering

Peptide Synthesis Methodologies

The primary method for creating synthetic peptides, including anionic variants, is Solid-Phase Peptide Synthesis (SPPS) . openaccesspub.orgbeilstein-journals.org This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. beilstein-journals.orgbiotage.com The process begins by attaching the C-terminal amino acid to the resin. peptide.com Subsequently, a cycle of deprotection of the N-terminal protecting group and coupling of the next amino acid is repeated until the desired sequence is assembled. beilstein-journals.orgpeptide.com

Two main protecting group strategies are commonly employed in SPPS:

Fmoc/tBu strategy: This is the most widely used method. beilstein-journals.org The N-terminus is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.org

Boc/Bzl strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and benzyl-based groups for side-chain protection. biotage.com

For anionic peptides, which are rich in acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), appropriate side-chain protection is crucial to prevent side reactions during synthesis. After the full peptide chain is synthesized, it is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail. biotage.com

Recent advancements have explored greener approaches, such as performing SPPS in aqueous solutions using specifically designed linker molecules that attach the peptide to a hydrophilic solid phase like an anionic exchange resin. openaccesspub.org

Design of Anionic Peptide Analogs and Derivatives

The design of anionic peptide analogs is a key area of research aimed at enhancing their properties for various applications.

Systematic substitution of amino acids is a powerful tool to probe structure-activity relationships and optimize peptide function. While "lysine scanning" is more commonly associated with cationic peptides to map binding sites, the analogous principle of substituting key residues applies to anionic peptides as well.

Charge Modification: The net negative charge of an anionic peptide can be modulated by substituting neutral or cationic amino acids with anionic ones (e.g., aspartic acid, glutamic acid) or vice versa. mdpi.com This tuning of electrostatic properties is critical for their interaction with biological targets. For instance, increasing the number of aspartic acid residues in a peptide can enhance its growth inhibition properties. creative-peptides.com

Incorporation of Non-Proteinogenic Amino Acids: To improve stability against enzymatic degradation, non-proteinogenic amino acids (amino acids not naturally found in proteins) can be incorporated. mdpi.com For example, replacing lysine (B10760008) with other cationic amino acids or introducing cyclized structures can enhance structural integrity. mdpi.com

Halogenation: Introducing halogens like chlorine or bromine to amino acid side chains, such as tryptophan, can enhance the antimicrobial potency of peptides against certain bacteria. nih.gov

Table 1: Examples of Amino Acid Substitutions and Their Effects

Parent Peptide/SequenceSubstitution/ModificationObserved Effect
C18G (Model Peptide)Substitution with Leu or PheIncreased antibacterial activity and binding to lipid membranes. researchgate.net
V13K (Parent Peptide)Single substitution of Val with Leu, Ala, Ser, Gly, Glu, or LysAltered hydrophobicity and biological activities in a hydrophobicity-dependent manner. mdpi.com
(RW)n PeptidesIncorporation of ProlineEnhanced selectivity for bacterial membranes and broadened spectrum of activity. acs.org
Aurein 1.2Substitution with non-proteinogenic amino acids (e.g., Ornithine, Dap)Altered α-helical structure energy and antiproliferative effects. mdpi.com

Beyond simple substitutions, several strategies are employed to refine the function of anionic peptides.

Amphipathicity Modulation: The spatial arrangement of anionic and hydrophobic residues determines the peptide's amphipathicity, which is crucial for its function. Designing sequences with distinct polar (anionic) and non-polar (hydrophobic) faces can enhance interactions with membranes and other biological structures. mdpi.commdpi.com

Secondary Structure Stabilization: The biological activity of many peptides depends on their secondary structure (e.g., α-helix, β-sheet). nih.gov Chemical modifications, such as C-terminal amidation or incorporating unnatural amino acids, can stabilize these structures, leading to enhanced activity and a longer half-life. nih.govnih.gov

Conformational Constraint: Introducing constraints, such as cyclization via disulfide bonds, can lock a peptide into its bioactive conformation, increasing its affinity and specificity for a target. nih.gov This strategy can also prevent self-assembly until a specific trigger, like a reducing agent, is introduced. nih.gov

Amino Acid Substitutions and Modifications (e.g., Lysine Scanning)

Self-Assembling Properties of Anionic Peptides (SAPs)

A remarkable feature of certain designed anionic peptides is their ability to spontaneously self-assemble into ordered nanostructures, a process driven by non-covalent interactions like hydrogen bonds, ionic bonds, and hydrophobic forces. mdpi.comwikipedia.org

Many self-assembling anionic peptides are designed as peptide amphiphiles (PAs), featuring a hydrophobic tail and a hydrophilic head rich in anionic residues. acs.org In aqueous environments, these molecules can arrange themselves into higher-order structures.

Nanofiber Formation: Amphiphilic anionic peptides with alternating hydrophobic and hydrophilic amino acids tend to form β-sheet structures. nih.gov These β-sheets can then stack to form elongated nanofibers, typically 3-10 nm in diameter. acs.orgacs.org For example, the surfactant-like peptide (Ala)6-(Asp) (A6D) self-assembles into ultrathin (3 nm) nanosheets composed of interdigitated β-sheet bilayers. acs.org

Hydrogelation: At sufficient concentrations, these nanofibers can entangle and cross-link, trapping large amounts of water (often >99%) to form a three-dimensional network known as a hydrogel. mdpi.comwikipedia.org These hydrogels can be sensitive to environmental triggers like pH, temperature, and ionic strength, which can induce their formation or dissolution. acs.orgmdpi.com For instance, the anionic peptide Pro-Asp-(Phe-Asp)5-Pro assembles into a hydrogel that can promote bone mineral formation. nih.govrsc.org

Table 2: Research Findings on Anionic Peptide Self-Assembly

Peptide SystemAssembly Trigger(s)Resulting NanostructureKey Finding
Pro-Asp-(Phe-Asp)5-Pro (FD)pH, Calcium concentrationFibrils, HydrogelHydrogel induces calcium-phosphate biomineralization, beneficial for bone regeneration. nih.govrsc.org
(Ala)6-(Asp) (A6D)Critical aggregation concentrationUltrathin Nanosheets (3 nm)Nanosheets are bilayers of interdigitated peptides in a β-sheet conformation. acs.org
VE1, VX1, VD1 (β-hairpin PAs)pH, TemperatureFibrillar HydrogelsDesigned anionic peptides form negatively charged hydrogels capable of encapsulating cells. acs.org
CATCH Peptides (CQCFCFCFCQC)Co-assembly of oppositely charged peptidesβ-sheet NanofibersThe type of anionic amino acid (Asp vs. Glu) influences the morphology and dynamics of the co-assembled nanofibers. plos.org

The self-assembly process and the properties of the resulting materials can be precisely controlled through chemical modifications.

pH and Ionic Strength Control: The charge state of anionic residues (like Asp and Glu) is pH-dependent. At low pH, these residues are protonated and less charged, reducing electrostatic repulsion and promoting assembly. acs.org Similarly, the presence of cations (e.g., Ca2+) can screen negative charges or form salt bridges, triggering hydrogelation. nih.govfrontiersin.org

Molecular Design: The length of a hydrophobic tail in a peptide amphiphile is a critical factor; a sufficiently long tail is often required to drive the formation of stable nanofiber networks. pnas.org The sequence pattern itself dictates the type of assembly; for example, alternating hydrophobic and charged residues favor β-sheet formation. nih.gov

External Triggers: Assembly can be controlled by incorporating stimulus-responsive moieties. For example, a peptide can be kept in a non-assembling cyclic form by a disulfide bond. nih.gov Upon addition of a reducing agent, the bond breaks, the peptide linearizes, and self-assembly into nanofibers occurs. nih.gov

Co-assembly: Mixing oppositely charged peptides can trigger rapid self-assembly driven by favorable electrostatic interactions. researchgate.net This approach allows for the creation of complex, multi-component biomaterials with tunable properties. plos.org The addition of other molecules, like the anionic sulfobutyl ether β-cyclodextrin, can modulate nanofiber formation and be used to create drug delivery systems. nih.gov

By harnessing these synthetic and engineering strategies, scientists can design and create novel anionic peptides and their self-assembled materials with tailored properties for a wide range of biomedical and biotechnological applications.

Research Applications and Potential Areas of Exploration Excluding Clinical Human Trials

Antimicrobial Research Beyond Clinical Development

SAAP-148 was engineered from the human host defense peptide LL-37 to create a more potent agent against resilient bacterial pathogens. researchgate.netuva.nl Research demonstrates it possesses enhanced bactericidal activity compared to its parent peptide, particularly under physiological conditions that can inhibit other antimicrobial peptides. nih.govcombacte.com

SAAP-148 has demonstrated potent efficacy against a broad spectrum of multidrug-resistant pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of hospital-acquired infections. amr-insights.eumdpi.com Studies have shown that SAAP-148 is effective in killing these pathogens at low micromolar concentrations in various conditions, including in the presence of human plasma. uva.nl Its mode of action involves rapidly permeabilizing the bacterial cytoplasmic membrane, leading to cell death. researchgate.netmdpi.com This direct, membrane-based mechanism is thought to be a key reason why bacteria show a lack of resistance development to SAAP-148, even after repeated exposure in laboratory settings. combacte.comresearchgate.net

In preclinical models, SAAP-148 has proven effective at eradicating infections from wounded skin. A single treatment with an ointment containing SAAP-148 completely cleared both acute and established infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and MDR Acinetobacter baumannii on ex vivo human skin and in murine skin models. nih.govresearchgate.netuva.nl

Pathogen Condition Effective Concentration (LC99.9) Reference
S. aureus (MRSA) PBS 1.6 µM medchemexpress.com
S. aureus (MRSA) 50% Plasma 12.8 µM uva.nlkarger.com
A. baumannii (MDR) PBS 0.8 µM uva.nl
A. baumannii (MDR) 50% Plasma 6.4 µM uva.nl
E. coli (Colistin-R) PBS 3.2 µM mdpi.com
E. coli (Colistin-R) 50% Urine 12.8 µM karger.com
K. pneumoniae (MDR) PBS 1.6 µM uva.nl
P. aeruginosa (MDR) PBS 12.8 µM uva.nl
E. faecium (MDR) PBS 12.8 µM uva.nl
E. cloacae (MDR) PBS 0.4 µM uva.nl

Table 1: Bactericidal activity of SAAP-148 against various MDR pathogens in different media. LC99.9 represents the lowest concentration required to kill 99.9% of bacteria.

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix and the presence of dormant persister cells. frontiersin.org SAAP-148 has demonstrated significant capabilities in both preventing the formation of biofilms and eradicating established ones. nih.govresearchgate.netumn.edu Research shows that SAAP-148 can dose-dependently inhibit the formation of biofilms by S. aureus and A. baumannii on plasma-coated surfaces. researchgate.netuva.nl

Furthermore, SAAP-148 is effective against mature, established biofilms. It can eradicate biofilm-encased A. baumannii at concentrations of 25.6 µM or higher. uva.nl One of the most significant findings is its ability to kill persister cells, a subpopulation of dormant bacteria highly tolerant to conventional antibiotics. researchgate.netmdpi.com In an in vitro model simulating prosthetic joint infections, SAAP-148 eliminated MRSA persisters within mature biofilms on various surfaces, including titanium alloys and polystyrene. frontiersin.org It was found to be more effective than LL-37 and pexiganan (B138682) in these models. frontiersin.org The mechanism is linked to its ability to disrupt the bacterial membrane, which is effective regardless of the metabolic state of the cell. researchgate.netfrontiersin.org

Activity Pathogen Model/Surface Effective Concentration Reference
Biofilm Prevention S. aureus JAR060131 Plasma-coated plastic 12.8 µM (81% reduction) researchgate.netuva.nl
Biofilm Prevention A. baumannii RUH875 Plasma-coated plastic 12.8 µM (85% reduction) researchgate.netuva.nl
Established Biofilm Eradication A. baumannii RUH875 24-hour biofilm ≥25.6 µM (complete eradication) uva.nl
Established Biofilm Eradication S. aureus JAR060131 24-hour biofilm 51.2 µM (99.9% killing) uva.nl
Persister Cell Eradication S. aureus (from biofilm) Rifampicin-treated 1.6 µM (≥99.9% killing) uva.nl
Persister Cell Eradication E. coli & A. baumannii Antibiotic-exposed biofilm 1.6 µM (complete eradication) mdpi.com

Table 2: Anti-biofilm and anti-persister efficacy of SAAP-148 in preclinical research.

Combining antimicrobial agents is a strategy to enhance efficacy and reduce the likelihood of resistance. SAAP-148 has shown synergistic or additive effects when combined with other antimicrobial agents. mdpi.com In one study, a synergistic combination of SAAP-148 and the novel antibiotic halicin was effective against antimicrobial-resistant strains of E. coli and S. aureus in 3D human epidermal and bladder infection models. universiteitleiden.nl This synergy allows for the use of lower concentrations of each agent, which could be advantageous. mdpi.com

Another study demonstrated that SAAP-148 and the tetracycline (B611298) antibiotic demeclocycline (B601452) hydrochloride (DMCT) have a potent synergistic antibacterial effect against both standard and multidrug-resistant clinical isolates of P. aeruginosa. scienceopen.com The combination was also confirmed to be effective in a murine cutaneous abscess model. scienceopen.com Additionally, synergy has been reported between SAAP-148 and the glycopeptide antibiotic teicoplanin against S. aureus. cabidigitallibrary.org

As a derivative of the human host defense peptide LL-37, SAAP-148 is also being explored for its immunomodulatory activities. amr-insights.eukarger.com Host defense peptides are crucial components of the innate immune system. amr-insights.eu While SAAP-148 was primarily designed for enhanced antimicrobial action, research indicates it retains and, in some cases, enhances the immunomodulatory functions of its parent peptide. karger.com

Studies on PEGylated versions of SAAP-148 have shed light on these properties. For instance, SAAP-148-PEG27 was found to enhance the chemoattraction of human neutrophils and could more efficiently guide the differentiation of monocytes toward a pro-inflammatory M1 macrophage phenotype. karger.com It also promoted the development of dendritic cells with a more mature expression profile. karger.com Furthermore, in human skin and bronchial epithelial cell cultures, SAAP-148 treatment was shown to transiently increase the expression of endogenous host defense peptides like cathelicidin (B612621) (CAMP) and β-defensins, as well as the inflammatory cytokine IL-8. nih.govoup.com

Synergy with Conventional Antimicrobials in Research Contexts

Cell Penetration and Delivery Research

Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes to deliver various molecular cargoes, offering a powerful tool for research and therapeutics. nih.govmdpi.com

It is important to reiterate that SAAP-148 is a cationic peptide, not an anionic one. Its cell-penetrating ability is linked to its positive charge, which facilitates interaction with negatively charged components of bacterial and mammalian cell membranes. mdpi.comnih.gov

However, the field of cell-penetrating peptides is diverse and does include anionic CPPs, which represent a distinct class of delivery vectors. Research into anionic CPPs is an emerging area, as most identified CPPs are cationic. nih.gov A notable example is the synthetic peptide SAP(E), which was the first reported anionic CPP. nih.gov Despite its negative charge, SAP(E) internalizes into various cell lines with good efficiency and low toxicity. nih.gov Another patent describes a family of anionic CPPs based on repeating aspartic acid (D) residues (D-peptides), which demonstrate cell-penetrating properties and can be used to deliver cargoes like therapeutic agents, proteins, and nanoparticles into cells. google.com The discovery of these anionic CPPs opens new possibilities for intracellular delivery, potentially avoiding some of the limitations or interaction profiles associated with cationic peptides. nih.gov

Transcellular Transport Mechanisms (e.g., Blood-Brain Barrier Models)

The blood-brain barrier (BBB) is a significant obstacle in the development of treatments for central nervous system (CNS) diseases, as it restricts the passage of many therapeutic molecules into the brain. nih.govnih.gov The BBB's highly selective nature is due to the tight junctions between endothelial cells and the presence of efflux pumps that actively transport substances out of the brain. mdpi.com Overcoming this barrier is a critical area of research, and certain peptides are being investigated for their ability to act as shuttles across the BBB. acs.org

Traditionally, it was believed that a cationic (positive) charge was essential for a peptide to cross cell membranes. nih.gov However, recent research has identified anionic (negatively charged) peptides capable of translocating across BBB models. nih.govresearchgate.net One such peptide, named PepNeg, has demonstrated the ability to cross a cellular model of the BBB efficiently. nih.govnih.govresearchgate.net Despite its negative charge at physiological pH, PepNeg can transport a significant cargo (27 kDa) across the barrier without compromising its integrity. nih.govnih.govresearchgate.net

Interestingly, PepNeg appears to utilize both energy-dependent and energy-independent translocation methods. This suggests that at lower concentrations, it may directly penetrate the cell membrane. nih.govresearchgate.net The discovery of this anionic trans-BBB peptide challenges the long-held belief about the necessity of a positive charge for BBB translocation and opens new avenues for the development of CNS drug delivery systems. nih.govresearchgate.net

PeptideChargeKey FindingReference
PepNegAnionicEfficiently translocates a cellular blood-brain barrier model while carrying cargo. nih.govnih.govresearchgate.net

Biomaterial and Formulation Research

Integration of Anionic Peptides with Nanoparticle Delivery Systems (e.g., PLGA Nanoparticles)

The synthetic antimicrobial and antibiofilm peptide (SAAP-148) has shown significant activity against antimicrobial-resistant (AMR) bacteria and biofilms. cncb.ac.cnmdpi.com However, its practical application is limited by a low selectivity index (the ratio of cytotoxicity to antimicrobial activity) and poor bioavailability at infection sites. cncb.ac.cnmdpi.com To address these limitations, researchers have explored encapsulating SAAP-148 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. cncb.ac.cnmdpi.com

This formulation into SAAP-148 NPs has demonstrated favorable physicochemical properties, including a desirable size and high encapsulation efficiency. cncb.ac.cnmdpi.comresearchgate.net Studies have shown that this encapsulation significantly increases the selectivity index of the peptide. cncb.ac.cnresearchgate.net For instance, the selectivity index for SAAP-148 NPs was found to be drastically increased, by 10-fold against AMR Staphylococcus aureus and 20-fold against AMR Acinetobacter baumannii after 4 hours. mdpi.comresearchgate.net The antibiofilm activity of these nanoparticles also increased over time, which is likely related to the sustained release of the peptide. cncb.ac.cn

Confocal laser scanning microscopy has revealed the presence of SAAP-148 NPs on the upper layers of 3D human skin equivalents, in close proximity to bacteria. cncb.ac.cn While this approach is promising, the anionic surface charge of the PLGA nanoparticles might create an electrostatic barrier with negatively charged mammalian cells, potentially limiting their adherence. mdpi.com

Nanoparticle SystemPeptideKey FindingsReference
PLGA NanoparticlesSAAP-148Increased selectivity index, sustained peptide release, effective against AMR bacteria and biofilms. cncb.ac.cnmdpi.comresearchgate.net
Oleyl-modified hyaluronic acid (OL-HA) nanogelsSAAP-148, Ab-CathReduced cytotoxicity, improved selectivity index. researchgate.net

Strategies for Sustained Release and Bioavailability Enhancement in Preclinical Models

A significant challenge in the therapeutic application of antimicrobial peptides is their degradation by enzymes and chemicals in the body. researchgate.net To overcome this, researchers are investigating strategies to achieve sustained release and enhance bioavailability. One approach involves the use of anionic polysaccharides to stabilize and control the release of these peptides. researchgate.net

Formulating SAAP-148 within PLGA nanoparticles has been shown to provide a sustained release of the peptide for up to 21 days in phosphate-buffered saline at 37°C. cncb.ac.cnmdpi.comresearchgate.net This formulation exhibits a biphasic release profile, with an initial release of about 50% of the peptide within the first 5 hours, followed by a slower, sustained release of the remainder. mdpi.com This controlled release is crucial for maintaining therapeutic concentrations at the site of infection over an extended period. cncb.ac.cn

Another strategy involves incorporating peptides into hydrogels. For example, SAAP-148 has been formulated into a hypromellose-based ointment, which allows for the release of the peptide over time. uva.nl Encapsulation of SAAP-148 and another antimicrobial peptide, Ab-Cath, into oleyl-modified hyaluronic acid (OL-HA) nanogels has also been shown to be a promising drug delivery system that reduces cytotoxicity without significantly compromising antimicrobial activity. researchgate.net

Delivery SystemPeptideRelease ProfileKey OutcomeReference
PLGA NanoparticlesSAAP-148Biphasic: 50% release in 5 hours, sustained release up to 21 days.Enhanced bioavailability and selectivity. cncb.ac.cnmdpi.comresearchgate.net
Hypromellose-based ointmentSAAP-148Sustained release from ointment formulation.Effective topical application. uva.nl
Oleyl-modified hyaluronic acid (OL-HA) nanogelsSAAP-148, Ab-CathNot specifiedReduced cytotoxicity, improved selectivity. researchgate.net

Use of Self-Assembling Peptides (SAPs) in Regenerative Medicine Research (e.g., Tissue Engineering Scaffolds)

Self-assembling peptides (SAPs) are a class of biomaterials that can spontaneously form ordered nanostructures, such as nanofibers, which can then create hydrogel scaffolds. bluepharm.frnih.gov These scaffolds mimic the natural extracellular matrix (ECM), providing a three-dimensional environment that supports cell growth, migration, and differentiation. mdpi.com This makes them highly valuable for applications in tissue engineering and regenerative medicine. bluepharm.frnih.govresearchgate.net

SAPs can be designed with specific properties to suit different applications. bluepharm.fr For example, they can be tailored to have specific mechanical stiffness or to include bioactive motifs that interact with cells. bluepharm.frmdpi.com The ability of SAPs to self-assemble in response to environmental triggers, like changes in pH, makes them suitable for use as injectable scaffolds for tissue repair. mdpi.com

In tissue engineering, SAP scaffolds have been used for the serum-free culture of tissue and stem cells, to promote wound healing, and in surgical applications. bluepharm.fr They can be loaded with cells or drugs and injected into the body, where they self-assemble to form a scaffold at the target site. bluepharm.frmdpi.com While SAPs have shown great promise, challenges remain in matching the mechanical properties of the hydrogels to that of the native tissue and in precisely controlling the degradation rate of the scaffold and the release of any encapsulated molecules or cells. nih.gov

Comparative and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies of Anionic Peptide SAAP and Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery for systematically exploring how a molecule's chemical structure correlates with its biological activity. For antimicrobial peptides (AMPs), these studies involve creating analogs through amino acid substitution, deletion, or modification to understand the influence of physicochemical properties like charge, hydrophobicity, amphipathicity, and secondary structure on their efficacy and specificity. nih.govmdpi.com

Initial research identified surfactant-associated anionic peptides (SAAP) in the pulmonary secretions of animals like sheep. asm.orgnih.gov These early anionic AMPs demonstrated activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against the ovine pathogen Mannheimia haemolytica, particularly in the presence of zinc ions. nih.govmdpi.com SAR studies on these peptides revealed that their antimicrobial function resided in a core region rich in aspartic acid residues, and analogs with an increased number of these residues showed enhanced growth-inhibiting activity. asm.org

Subsequent research efforts led to the development of synthetic peptides inspired by natural AMPs, such as the human cathelicidin LL-37. nih.govmdpi.com One of the most prominent outcomes is the synthetic peptide SAAP-148. Despite the "SAAP" nomenclature, SAAP-148 is a highly cationic derivative of LL-37, engineered to have an enhanced positive charge (+11) and high hydrophobicity (46%) to improve its antimicrobial power. mdpi.comnih.gov The bulk of modern SAR research has focused on SAAP-148 and its analogs due to their potent activity. nih.govmdpi.com

The table below summarizes the physicochemical properties of SAAP-148 and several of its analogs generated through Lys-scan.

Table 1: Physicochemical Properties of SAAP-148 and Its Analogs

Peptide Net Charge Hydrophobicity (H) Hydrophobic Moment (μH) Helical Wheel Projection
SAAP-148 +11 0.652 0.704
SAAP-4 +12 0.589 0.612
SAAP-7 +12 0.589 0.669
SAAP-10 +12 0.618 0.710
SAAP-11 +12 0.589 0.655
SAAP-13 +12 0.589 0.655

Data sourced from research on SAAP-148 analogs. nih.govresearchgate.net

These structural modifications significantly influenced the antimicrobial activity of the peptides. The precise arrangement of the positively charged residues was found to be a critical determinant of their effectiveness against different bacterial strains. nih.govresearchgate.net For instance, while SAAP-148 demonstrated potent, broad-spectrum activity, its analogs exhibited varied efficacy. nih.gov Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis were generally more susceptible to SAAP-148 and its analogs compared to Klebsiella pneumoniae and Staphylococcus aureus. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for SAAP-148 and its analogs against a panel of bacteria, illustrating the impact of structural changes on antimicrobial potency.

Table 2: Antimicrobial Activity (MIC in μM) of SAAP-148 and Its Analogs

Peptide E. coli P. aeruginosa K. pneumoniae S. aureus S. epidermidis
SAAP-148 6.25 6.25 50 25 3.13
SAAP-4 12.5 12.5 25 25 6.25
SAAP-7 12.5 6.25 50 50 12.5
SAAP-10 12.5 12.5 50 50 6.25
SAAP-11 6.25 6.25 25 25 6.25
SAAP-13 6.25 6.25 50 25 6.25

Data reflects the concentration of peptide required to inhibit visible bacterial growth. nih.gov

The mechanism of action for SAAP-148 is closely tied to its structure. Its highly amphipathic nature allows it to form an alpha-helical conformation upon interacting with bacterial membranes, facilitating its insertion and disruption of the lipid bilayer. nih.govmdpi.com Molecular dynamics simulations and NMR studies have shown that SAAP-148 stabilizes its helical structure as it interacts with bacterial-like membranes. mdpi.com SAR studies indicate that while perfect amphipathicity can lead to high antimicrobial activity, it may also increase cytotoxicity. nih.gov Therefore, strategic substitutions of positively charged residues, which can disrupt the perfect segregation of hydrophobic and hydrophilic faces, have been explored as a method to modulate activity and reduce unwanted effects on mammalian cells. nih.govresearchgate.net These findings provide valuable insights for the rational design and optimization of antimicrobial peptides for future applications. nih.gov

Future Directions and Research Gaps

Elucidating Complex Molecular Mechanisms of Anionic Peptide SAAP Action

While it is understood that SAAP-148's primary mode of action involves the disruption of bacterial membranes, the precise molecular choreography of this interaction is still being unraveled. nih.gov Future research will need to delve deeper into the nuanced mechanisms that govern its potent bactericidal activity.

Recent studies utilizing nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have provided initial insights, suggesting that SAAP-148 interacts with and destabilizes bacterial membranes. nih.govscilit.com It is proposed that the peptide forms salt bridges between its lysine (B10760008) and arginine residues and the phosphate (B84403) groups of lipids in the bacterial membrane. scilit.comsemanticscholar.org This interaction leads to the stabilization of its helical structure upon binding to bacterial-like membranes. scilit.com The current evidence points towards a "carpet-like" mechanism, where the peptide accumulates on the membrane surface, leading to its disruption, rather than forming distinct pores. scilit.comsemanticscholar.org

However, many questions remain. The exact binding partners on the bacterial cell surface and the specific lipid compositions that are most susceptible to SAAP-148 interaction require further clarification. Investigating the role of specific amino acid residues in membrane perturbation and the subsequent downstream cellular events will be crucial for a comprehensive understanding.

Advanced Computational Design of this compound Analogs

The development of SAAP-148 itself was the result of rational design, modifying the parent peptide LL-37 to enhance its antimicrobial properties. nih.govmdpi.com The future of SAAP research lies in the advanced computational design of novel analogs with improved efficacy and reduced cytotoxicity. nih.gov

Computational tools, including molecular modeling, structural analysis, and bioinformatics, are becoming increasingly sophisticated, enabling the in silico prediction of a peptide's three-dimensional structure, hydrophobicity, and net charge. nih.gov These methods can be harnessed to systematically explore the vast sequence space and identify modifications that could enhance SAAP-148's therapeutic index. units.it

One approach involves the strategic substitution of amino acids to modulate the peptide's physicochemical properties. For instance, a "Lys-scan" has been used to create a series of SAAP-148 analogs to study the impact of the distribution of positively charged residues on its biological activities. nih.govmdpi.com Such studies have shown that altering the position of charged residues can significantly influence both antimicrobial potency and hemolytic activity. nih.govmdpi.com Future computational design efforts could focus on:

Optimizing the balance between cationicity and hydrophobicity to maximize bacterial membrane disruption while minimizing damage to host cells.

Introducing non-natural amino acids to enhance stability against proteases. nih.gov

Designing peptides with specific affinities for particular bacterial species or even for distinct cellular targets beyond the membrane.

Table 1: Properties of SAAP-148 and its Analogs

Peptide Net Charge Mean Hydrophobicity (H) Mean Hydrophobic Moment (µH) Reference
LL-37 +6 0.493 0.449 mdpi.com
SAAP-148 +11 0.528 0.537 mdpi.com
SAAP-4 +12 0.485 0.488 mdpi.com
SAAP-7 +12 0.485 0.488 mdpi.com
SAAP-10 +12 0.531 0.518 mdpi.com
SAAP-11 +12 0.485 0.488 mdpi.com
SAAP-13 +12 0.485 0.488 mdpi.com

Development of Novel Research Models for Efficacy and Interaction Studies

To accurately predict the clinical potential of SAAP-148 and its future analogs, it is imperative to move beyond simple in vitro assays and develop more sophisticated and representative research models. nih.gov These models should better mimic the complex microenvironment of a real infection.

Current research has utilized various models, including:

Lipidomic studies: These help in creating model membrane systems that reflect the specific phospholipid and glycolipid compositions of different bacterial species. mdpi.com

Ex vivo human skin models: These have been used to demonstrate the efficacy of SAAP-148 in eradicating infections from wounded skin. researchgate.net

Three-dimensional human epidermal models: These have been employed to assess the cytotoxicity and efficacy of SAAP-148 formulations. researchgate.net

Cultured human skin equivalents (HSEs) and primary bronchial epithelial cells (PBECs): These models have been used to study the prophylactic and therapeutic effects of SAAP-148 against antimicrobial-resistant bacteria. nih.gov

Future research should focus on developing and utilizing even more complex models, such as organ-on-a-chip systems and advanced co-culture models that include various host cell types and microbial communities. These models will provide a more realistic platform to study the pharmacokinetics, pharmacodynamics, and potential immunomodulatory effects of SAAP-148 in a setting that more closely resembles the human body.

Exploration of this compound Beyond Traditional Antimicrobial Roles

While the primary focus of SAAP research has been on its direct antimicrobial activity, there is a growing recognition that antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), can have a much broader range of biological functions. nih.govwikipedia.org The future exploration of SAAP-148 should extend beyond its role as a simple bactericidal agent.

Potential non-antimicrobial roles for SAAP-148 that warrant investigation include:

Immunomodulation: Many AMPs can modulate the host immune response by recruiting and activating immune cells, influencing cytokine production, and aiding in wound healing. nih.govmdpi.comnih.govnih.gov Preliminary studies suggest that SAAP-148 may also possess such immunomodulatory properties. nih.govoup.com For example, exposure to SAAP-148 has been shown to transiently increase the expression of other host defense peptides like cathelicidin (B612621) and β-defensin 1, as well as the inflammatory cytokine IL-8. nih.gov

Anticancer Activity: Some AMPs have demonstrated the ability to selectively kill cancer cells. wikipedia.org Given the membrane-disrupting capabilities of SAAP-148, its potential as an anticancer agent is a compelling area for future research.

Antiviral and Antifungal Effects: The broad-spectrum nature of many AMPs extends to viruses and fungi. mdpi.comsigmaaldrich.com Investigating the efficacy of SAAP-148 against these pathogens could open up new therapeutic avenues.

Anti-biofilm Activity: SAAP-148 has already shown promise in preventing biofilm formation and eradicating established biofilms. researchgate.netfrontiersin.org Further research into the mechanisms behind its anti-biofilm activity could lead to novel strategies for treating chronic, biofilm-associated infections.

Table 2: Investigated Activities of SAAP-148

Activity Finding Reference
Antimicrobial Effective against multidrug-resistant bacteria. researchgate.net
Anti-biofilm Prevents biofilm formation and eradicates established biofilms. researchgate.netfrontiersin.org
Immunomodulatory Induces expression of other host defense peptides and cytokines. nih.gov
Wound Healing Facilitates wound repair. nih.gov

Q & A

Q. How can interdisciplinary collaboration enhance SAAP research outcomes?

  • Methodological Answer : Partner with organic chemists to optimize SAAP synthesis, biophysicists to characterize membrane interactions, and clinicians to validate therapeutic potential. Establish shared data repositories using platforms like Zenodo to facilitate cross-disciplinary analysis .

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